molecular formula C22H19BrN6O2 B2936531 1-(4-bromobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898448-47-0

1-(4-bromobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2936531
CAS RN: 898448-47-0
M. Wt: 479.338
InChI Key: BGFXANWMJCLVPH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely belongs to the class of purines, which are key components of many biological molecules like DNA, RNA, and ATP. It has several functional groups, including a bromobenzyl group, a phenyl group, and two methyl groups. These groups could potentially influence the compound’s reactivity and interactions with other molecules .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. Similar compounds have been found to undergo various reactions, including those involving their triazino and purine groups .

Scientific Research Applications

Neuroprotective Agent Development

The compound has potential applications in the development of neuroprotective agents. It could be evaluated for its ability to protect neuronal cells from damage caused by conditions such as ischemia, hypoxia, and glutamate toxicity, which are significant factors in the pathogenesis of acute and chronic neurological disorders .

Antimicrobial Agent Synthesis

This molecule can be used to synthesize new derivatives with antimicrobial properties. The triazole core is a common feature in many antimicrobial agents, and modifications to this core can lead to the development of new drugs for treating infections .

Stroke Treatment Research

In the context of stroke, which is a leading cause of death and disability, the compound could be part of research efforts to find more effective treatments. Its role in the synthesis of piperazine derivatives, which have shown promise in treating stroke-related brain damage, is particularly noteworthy .

Antifungal Activity

The compound’s structure allows for the exploration of its antifungal properties. By synthesizing derivatives and analyzing their interactions with fungal cells, researchers can develop new antifungal medications .

Crystal Structure Analysis

The crystal structure of derivatives of this compound can be studied to understand intermolecular interactions, which are crucial for the stability and biological activity of pharmaceuticals. This information can guide the design of more effective drugs .

Drug Discovery and Design

The incorporation of the compound into various synthetic strategies can lead to the discovery of new drugs with improved physicochemical properties. It serves as a versatile intermediate in the design of compounds with potential therapeutic applications .

Vasodilative and Antithrombotic Actions

Derivatives of this compound could be investigated for their vasodilative and antithrombotic effects. These properties are valuable in the treatment of cardiovascular diseases and in preventing blood clots .

Anti-Ulcerous and Antiallergic Research

The compound may also contribute to the development of treatments for ulcers and allergies. Its role in the synthesis of compounds with anti-ulcerous and antiallergic actions opens up new avenues for medical research .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it is handled. Without specific data, it’s difficult to provide detailed information on these aspects .

Future Directions

Future research on this compound could involve detailed studies of its synthesis, structure, reactivity, and potential applications. For example, it could be investigated for potential medicinal uses, given the biological activity of some related compounds .

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN6O2/c1-26-19-18(20(30)27(2)22(26)31)28-13-17(15-6-4-3-5-7-15)25-29(21(28)24-19)12-14-8-10-16(23)11-9-14/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFXANWMJCLVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC=C(C=C4)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

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